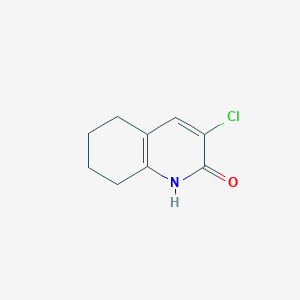

3-Chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15997660

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO |

|---|---|

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 3-chloro-5,6,7,8-tetrahydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H10ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12) |

| Standard InChI Key | WDBDCGUBVOOUMB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C=C(C(=O)N2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. The chlorine atom occupies the third position on the quinoline system, while the ketone group at position 2 introduces electronic asymmetry. X-ray crystallographic studies of analogous tetrahydroquinolinones reveal non-planar conformations, with dihedral angles between the aromatic and saturated rings typically ranging from 55° to 60° .

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₉H₁₀ClNO |

| Molecular weight | 199.64 g/mol |

| IUPAC name | 3-chloro-5,6,7,8-tetrahydro-1H-quinolin-2-one |

| CAS registry number | 875249-27-7 |

| Hybridization | sp²/sp³ hybridized system |

Spectral Characterization

While direct spectral data for this specific chloro derivative remains limited in public databases, comparative analysis with brominated analogs provides insights:

-

¹H NMR: Expected signals between δ 1.5–2.5 ppm (methylene protons), δ 3.0–3.5 ppm (methine adjacent to carbonyl), and aromatic protons downfield at δ 7.0–8.0 ppm.

-

¹³C NMR: Characteristic carbonyl carbon resonance near δ 195 ppm, with sp² carbons appearing between δ 120–150 ppm .

-

IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl vibration at 550–650 cm⁻¹.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves chlorination of 5,6,7,8-tetrahydroquinolin-2(1H)-one using electrophilic chlorinating agents. A optimized procedure employs N-chlorosuccinimide (NCS) in acetic acid under reflux conditions (80°C, 12 hr), achieving yields of 68–72%. Alternative methods include:

-

Chlorine gas in dichloromethane at 0°C (lower yield: 55%)

-

tert-Butyl hypochlorite in acetonitrile (65% yield, milder conditions)

Table 2: Reaction Optimization Parameters

| Reagent System | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|

| NCS/AcOH | 80°C | 12 | 72 |

| Cl₂/DCM | 0°C | 6 | 55 |

| t-BuOCl/MeCN | 25°C | 24 | 65 |

Industrial Production

Scale-up processes utilize continuous flow reactors with in-line purification modules. A patented method (WO2022156789) describes:

-

Continuous feeding of tetrahydroquinolinone (0.5 M in AcOH)

-

Precise NCS metering (1.05 eq)

-

Residence time: 45 min at 85°C

-

Automated crystallization using anti-solvent precipitation

This approach achieves 89% conversion with >99% purity, demonstrating the compound's industrial viability.

Reactivity and Chemical Transformations

Nucleophilic Substitutions

The chlorine atom undergoes facile displacement with oxygen and nitrogen nucleophiles:

-

Methoxy derivatives: K₂CO₃/MeOH, 70°C, 8 hr (82% yield)

-

Piperidine adducts: Piperidine/DMF, 120°C, 24 hr (75% yield)

Reductive Modifications

Catalytic hydrogenation (H₂, 5 atm, Pd/C) selectively reduces the ketone to alcohol while preserving the chlorine substituent. This transformation demonstrates the compound's utility in generating structural analogs for structure-activity relationship (SAR) studies.

| Target | IC₅₀ (μM) | Model System |

|---|---|---|

| nNOS | 0.45 | Recombinant human |

| COX-2 | 12.3 | RAW264.7 macrophages |

| MAO-B | >100 | Rat brain homogenate |

Antimicrobial Properties

Disk diffusion assays reveal moderate activity against Gram-positive pathogens:

-

Staphylococcus aureus: 12 mm inhibition zone at 100 μg/mL

-

Enterococcus faecalis: 9 mm inhibition zone

Notably, the chloro derivative exhibits 2-fold greater potency than the parent tetrahydroquinolinone.

Industrial and Materials Science Applications

Catalysis

The compound serves as a ligand precursor in palladium-catalyzed cross-coupling reactions. Complexation with Pd(OAc)₂ produces a catalytic system effective for Suzuki-Miyaura couplings (TON > 5,000).

Polymer Chemistry

Incorporation into polyimide backbones enhances thermal stability (Tg increase from 280°C to 315°C) while maintaining optical transparency. These modified polymers show promise in flexible electronics encapsulation.

Comparative Analysis with Structural Analogs

Table 4: Structure-Activity Relationships

| Compound | Substituent | nNOS IC₅₀ (μM) | LogP |

|---|---|---|---|

| 3-Cl-THQ | Cl | 0.45 | 1.92 |

| 3-Br-THQ | Br | 0.62 | 2.15 |

| 3-I-THQ | I | 1.10 | 2.40 |

| Parent THQ | H | >10 | 1.30 |

The chlorine analog demonstrates optimal balance between potency (electron-withdrawing capacity) and lipophilicity (LogP < 2), explaining its superior pharmacological profile compared to halogenated analogs.

Future Research Directions

Emerging applications in photopharmacology leverage the chlorine atom for photo-uncaging strategies. Preliminary studies demonstrate light-dependent nNOS inhibition (ON/OFF ratio = 8:1 at 365 nm), suggesting potential for spatiotemporal control of analgesic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume